molecular formula C22H26N4O3S2 B11656598 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11656598
M. Wt: 458.6 g/mol
InChI Key: RIIFQXDXYIYSFX-LGMDPLHJSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core fused with a 3-(2-methoxyethyl)-substituted 2-thioxo-thiazolidin-4-one moiety. Its design aligns with medicinal chemistry strategies targeting heterocyclic scaffolds for antimicrobial, anti-inflammatory, or enzyme-inhibitory applications .

Properties

Molecular Formula

C22H26N4O3S2

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O3S2/c1-14-6-9-24(10-7-14)19-16(20(27)25-8-4-5-15(2)18(25)23-19)13-17-21(28)26(11-12-29-3)22(30)31-17/h4-5,8,13-14H,6-7,9-12H2,1-3H3/b17-13-

InChI Key

RIIFQXDXYIYSFX-LGMDPLHJSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCOC

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. A possible synthetic route could include:

    Formation of the Thiazolidinone Ring: This could be achieved through the reaction of a suitable thiourea derivative with an α-halo ketone under basic conditions.

    Construction of the Pyridopyrimidinone Core: This might involve a multi-step process starting from a pyridine derivative, followed by cyclization reactions to form the pyrimidinone ring.

    Introduction of the Piperidine Moiety: This could be accomplished through nucleophilic substitution reactions, where a piperidine derivative is introduced to the intermediate compound.

    Final Assembly: The final step would involve the coupling of the thiazolidinone and pyridopyrimidinone intermediates under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone and pyridopyrimidinone rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolidinone and pyridopyrimidinone rings can be reduced to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring could yield a sulfone derivative, while reduction of the pyridopyrimidinone ring could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 4H-Pyrido[1,2-a]Pyrimidin-4-One Family

The compound shares its core with several derivatives documented in patents and synthetic studies (Table 1). Key variations lie in the substituents on the thiazolidinone ring and the piperidinyl/morpholinyl groups, which influence molecular weight, solubility, and target affinity.

Table 1. Structural and Physicochemical Comparison of Analogues

Compound ID Substituents (Thiazolidinone/Piperidinyl) Molecular Formula Molecular Weight Notable Properties/Activity
Target Compound 2-Methoxyethyl / 4-Methylpiperidinyl C₂₄H₂₇N₅O₃S₂ ~529.67* N/A (Theoretical)
BH30577 2-Methoxyethyl / 4-(2-Fluorophenyl)piperazinyl C₂₇H₂₈FN₅O₂S₂ 569.67 Potential kinase inhibition (inferred from structural motifs)
BH30565 4-Methoxyphenethyl / Morpholinyl C₂₆H₂₆N₄O₄S₂ 522.64 Higher lipophilicity (logP ~3.2)
374097-55-9 Tetrahydrofuranmethyl / 4-Methylpiperidinyl C₂₆H₂₈N₄O₃S₂ 532.65 Enhanced metabolic stability

*Calculated based on analogous compounds.

  • Impact of Substituents: The 2-methoxyethyl group (common in the target compound and BH30577) enhances solubility compared to bulkier aryl groups (e.g., BH30565’s 4-methoxyphenethyl) . Piperidinyl vs.
Thiazolidinone-Based Analogues with Divergent Cores

Compounds with the 2-thioxo-thiazolidin-4-one motif but distinct heterocyclic cores exhibit varied bioactivities:

  • Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., 10a and 10b ): These derivatives, synthesized via condensation of thiosemicarbazides with brominated ketones, showed anti-inflammatory activity (IC₅₀ = 12–18 µM in COX-2 assays). Their simpler cores lack the pyrido-pyrimidinone complexity, reducing molecular weight (~400–450 Da) but limiting target selectivity .
  • Thiazolidine-2,4-dione Derivatives (e.g., compound 249 ): Replacement of the 2-thioxo group with a 2,4-dione moiety shifts activity toward antihyperglycemic effects (e.g., 40% reduction in blood glucose in diabetic rats at 50 mg/kg). The dione group enhances hydrogen-bonding capacity, favoring interactions with metabolic enzymes .

Biological Activity

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies, data tables, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H22N4O3S2C_{19}H_{22}N_{4}O_{3}S_{2}. Its structure features a thiazolidine ring and a pyrido-pyrimidine core, which are known to impart various biological properties.

Molecular Structure

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₃S₂
IUPAC NameThis compound
CAS Number477734-58-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the thiazolidine structure. For instance, derivatives of thiazolidine have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacae
Compound 110.0150.030Staphylococcus aureus
Compound 120.0110.20Escherichia coli

The most potent compound in this study was Compound 8 , which demonstrated exceptional antibacterial activity against Enterobacter cloacae with an MIC of 0.004mg mL0.004\,\text{mg mL} .

Antifungal Activity

In addition to antibacterial effects, the compound also exhibits antifungal properties. The antifungal activity was assessed against various fungal strains, revealing MIC values ranging from 0.004mg mL0.004\,\text{mg mL} to 0.06mg mL0.06\,\text{mg mL}. The study identified Compound 15 as the most effective antifungal agent .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Active Against
Compound 150.004 - 0.06Trichoderma viride
Compound X0.02Aspergillus fumigatus

The mechanism by which these compounds exert their antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of cellular metabolic processes. Docking studies suggest that these compounds may inhibit essential enzymes involved in bacterial growth and replication .

Study on Thiazolidine Derivatives

A comprehensive study evaluated the biological activity of several thiazolidine derivatives, including those structurally similar to our compound of interest. The results indicated that modifications in the substituents on the thiazolidine ring significantly influenced antimicrobial potency .

Clinical Implications

The promising biological activities suggest potential clinical applications for these compounds in treating infections caused by resistant strains of bacteria and fungi. Further research is warranted to explore their efficacy in vivo and their safety profiles.

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